magnesium;1-methanidyl-2-methylbenzene;chloride
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Overview
Description
Magnesium;1-methanidyl-2-methylbenzene;chloride: is a chemical compound with the molecular formula C8H9ClMg 2-methylbenzylmagnesium chloride and is a type of Grignard reagent. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium;1-methanidyl-2-methylbenzene;chloride is typically prepared by reacting 2-methylbenzyl chloride with magnesium in the presence of a solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often supplied as a solution in THF to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions: Magnesium;1-methanidyl-2-methylbenzene;chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control the reaction rate.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatic Compounds: Formed from substitution reactions.
Scientific Research Applications
Chemistry: Magnesium;1-methanidyl-2-methylbenzene;chloride is extensively used in organic synthesis for forming carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties .
Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism by which magnesium;1-methanidyl-2-methylbenzene;chloride exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the nucleophile and electrophile are temporarily bonded .
Comparison with Similar Compounds
- Phenylmagnesium chloride
- Benzylmagnesium chloride
- 2-Methoxybenzylmagnesium chloride
Comparison: Magnesium;1-methanidyl-2-methylbenzene;chloride is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylmagnesium chloride, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes .
Properties
IUPAC Name |
magnesium;1-methanidyl-2-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUEZWNAWCXGJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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